Cas no 361168-41-4 (N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamide)

N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamide structure
361168-41-4 structure
商品名:N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamide
CAS番号:361168-41-4
MF:C19H16ClN3O2S
メガワット:385.867241859436
CID:6294994
PubChem ID:5162558

N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamide
    • N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
    • F0396-0046
    • 361168-41-4
    • SR-01000442625
    • Oprea1_261977
    • N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
    • EU-0072631
    • N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
    • AKOS024576261
    • SR-01000442625-1
    • インチ: 1S/C19H16ClN3O2S/c1-25-17-5-3-2-4-14(17)19(24)21-18-15-10-26-11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24)
    • InChIKey: UWIHXBHCDAUWAC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)N1C(=C2CSCC2=N1)NC(C1C=CC=CC=1OC)=O

計算された属性

  • せいみつぶんしりょう: 385.0651756g/mol
  • どういたいしつりょう: 385.0651756g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 503
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0396-0046-10mg
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0396-0046-5mg
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0396-0046-20μmol
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0396-0046-1mg
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0396-0046-25mg
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0396-0046-15mg
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0396-0046-20mg
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0396-0046-2μmol
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0396-0046-2mg
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0396-0046-10μmol
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
361168-41-4 90%+
10μl
$69.0 2023-05-17

N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamide 関連文献

N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxybenzamideに関する追加情報

Professional Introduction to N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide (CAS No. 361168-41-4)

N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 361168-41-4, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The presence of multiple heterocyclic rings, including a thiophene ring and a pyrazole ring, contributes to its complex molecular architecture and potential therapeutic applications.

The molecular structure of N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide is characterized by its intricate arrangement of atoms and functional groups. The thiophene ring, a five-membered aromatic ring containing sulfur, is connected to a pyrazole ring through a nitrogen atom at the 3-position. This connection forms a fused heterocyclic system that enhances the compound's stability and reactivity. Additionally, the presence of a 4-chlorophenyl group and a 2-methoxybenzamide moiety further diversifies its chemical properties and biological interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The pyrazole scaffold, in particular, has been extensively studied for its role in drug discovery due to its ability to modulate various biological pathways. Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a thiophene ring into this framework may enhance these effects by introducing additional interactions with biological targets.

The benzamide group in N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide is another critical feature that contributes to its potential therapeutic value. Benzamides are known for their ability to act as protease inhibitors and have been widely used in the development of drugs targeting diseases such as cancer and inflammation. The methoxy group on the benzene ring may further enhance solubility and metabolic stability, making this compound more suitable for oral administration.

Recent studies have highlighted the importance of rational drug design in developing novel therapeutics. Computational modeling and high-throughput screening have become essential tools in identifying compounds with high binding affinity to biological targets. The unique structure of N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide suggests that it may interact with proteins involved in critical cellular processes. This has prompted researchers to investigate its potential as an inhibitor of kinases and other enzymes implicated in disease pathways.

One of the most exciting aspects of this compound is its potential application in oncology research. Kinase inhibitors have revolutionized the treatment of various cancers by targeting aberrant signaling pathways that drive tumor growth. The fused heterocyclic system in N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide may provide a scaffold for designing molecules that selectively inhibit specific kinases without affecting others. This specificity is crucial for minimizing side effects and improving patient outcomes.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. These methods allow for precise control over regioselectivity and stereoselectivity, which are essential for achieving biologically active derivatives.

In addition to its potential therapeutic applications, N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide may also serve as a valuable tool in chemical biology research. By studying its interactions with biological targets at the molecular level, researchers can gain insights into disease mechanisms and develop new strategies for intervention. The compound's ability to modulate protein-protein interactions makes it an attractive candidate for use in structure-based drug design.

The future direction of research on this compound will likely involve both in vitro and in vivo studies to evaluate its pharmacological profile comprehensively. Preclinical studies will be essential for assessing its efficacy and safety before moving into human trials. Collaborative efforts between synthetic chemists and medicinal chemists will be crucial in optimizing this molecule for clinical use.

In conclusion, N-2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]-2-methoxybenzamide (CAS No. 361168-41-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an intriguing molecule for developing new drugs targeting various diseases. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a significant role in advancing therapeutic strategies.

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